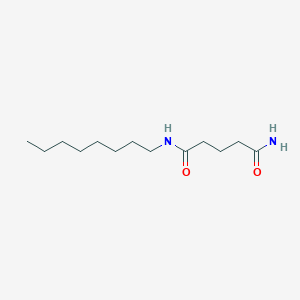

2,6-Piperidinedione, 1-octyl-

Description

Significance of the 2,6-Piperidinedione Scaffold in Chemical and Biological Sciences

The 2,6-piperidinedione scaffold, also known as glutarimide (B196013), is a versatile building block in organic synthesis and a key structural component in many biologically active compounds. wikipedia.org Its importance stems from its ability to serve as a template for the development of new therapeutic agents. Derivatives of 2,6-piperidinedione have demonstrated a wide array of pharmacological activities. ontosight.ai

These activities include:

Anticancer Properties: Certain derivatives have been evaluated for their ability to inhibit cancer cell growth.

Immunomodulatory Effects: The scaffold is central to the structure of immunomodulatory drugs (IMiDs) like thalidomide (B1683933) and lenalidomide (B1683929), which are used in the treatment of multiple myeloma. wikipedia.org

Anti-inflammatory and Antimicrobial Properties: Research has indicated that various derivatives possess anti-inflammatory and antimicrobial capabilities. ontosight.aisolubilityofthings.com

Neurological and CNS Activities: Substituted piperidinediones have been investigated for their potential as antipsychotics, anticonvulsants, and for the treatment of neurodegenerative diseases. solubilityofthings.comnih.gov

The reactivity of the glutarimide ring allows for modifications at various positions, enabling chemists to fine-tune the pharmacological profile of the resulting molecules. This chemical tractability has made the 2,6-piperidinedione scaffold a subject of continuous research and development in medicinal chemistry.

| Activity | Description | Example Derivatives/Applications | References |

|---|---|---|---|

| Anticancer | Inhibition of tumor cell growth and proliferation. | Lenalidomide, Pomalidomide (for multiple myeloma) | |

| Immunomodulatory | Modulation of the immune system's response. | Thalidomide and its analogs | wikipedia.org |

| Antipsychotic | Used in the treatment of psychosis. | Certain piperazine-piperidinedione derivatives | nih.gov |

| Anti-inflammatory | Reduction of inflammation. | Various synthetic derivatives | ontosight.aisolubilityofthings.com |

| Antimicrobial | Inhibition of microbial growth (bacteria and fungi). | Various synthetic derivatives | ontosight.ai |

Rationale for Research on N-Substituted 2,6-Piperidinediones, with Emphasis on 1-Octyl-2,6-Piperidinedione

Modification of the 2,6-piperidinedione scaffold is a common strategy to alter the physicochemical and biological properties of the parent compound. Substitution at the nitrogen atom (N-1 position) is a particularly valuable approach for creating new analogues. The introduction of different functional groups at this position can significantly impact a compound's lipophilicity, metabolic stability, and interaction with biological targets.

Research into N-alkylated 2,6-piperidinedione derivatives has been driven by the search for novel therapeutic agents. For instance, a series of N-alkylated derivatives were synthesized and evaluated for potential anticonvulsant, sedative, and analgesic activities. This line of inquiry demonstrates the rationale for exploring how the length and nature of the N-alkyl chain influence central nervous system (CNS) effects.

The specific compound, 2,6-Piperidinedione, 1-octyl- (also known as N-(n-Octyl)glutarimide), represents a logical extension of this research. letopharm.com The rationale for focusing on the 1-octyl derivative is rooted in several key principles of medicinal chemistry:

Modulating Lipophilicity: The eight-carbon octyl chain significantly increases the lipophilicity (fat-solubility) of the molecule compared to smaller alkyl groups. This property is crucial for influencing how a drug is absorbed, distributed, metabolized, and excreted (ADME properties), and its ability to cross biological membranes like the blood-brain barrier.

Structure-Activity Relationship (SAR) Studies: Synthesizing a homologous series of N-alkyl derivatives, including the octyl variant, allows researchers to systematically study the relationship between the alkyl chain length and biological activity. This helps in identifying the optimal chain length for a desired pharmacological effect.

Exploring Novel Biological Targets: The introduction of a long alkyl chain may facilitate interactions with different or new biological targets that are not engaged by less lipophilic analogues. Research on related compounds suggests that such derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

While specific, in-depth research publications focusing solely on the biological evaluation of 1-octyl-2,6-piperidinedione are not widely available in the public domain, its synthesis and chemical properties are documented. letopharm.com It serves as a key example in the systematic exploration of N-substituted piperidinediones, where the goal is to understand how structural modifications, such as the addition of an octyl group, can lead to new compounds with potentially useful pharmacological profiles.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C13H23NO2 | letopharm.com |

| Molecular Weight | 225.3272 g/mol | letopharm.com |

| CAS Number | 80751-38-8 | letopharm.com |

| Density | 0.992 g/cm³ | letopharm.com |

| Boiling Point | 348.1°C at 760 mmHg | letopharm.com |

Historical Context of 2,6-Piperidinedione Research

The history of 2,6-piperidinedione research is intertwined with major developments in medicinal chemistry over the past century. The broader exploration of piperidine (B6355638) derivatives began as early as the 19th century, laying the groundwork for future discoveries. solubilityofthings.com The glutarimide scaffold itself was first synthesized in the early 20th century from glutaric acid. wikipedia.org

A pivotal moment in the history of this compound class came with the development of thalidomide in the 1950s by the German pharmaceutical company Chemie Grünenthal. sciencemuseum.org.uk Initially marketed as a seemingly safe and effective sedative and anti-emetic for morning sickness, thalidomide's use led to a global medical tragedy. wikipedia.orgnih.gov Between 1957 and 1962, its administration to pregnant women resulted in thousands of children being born with severe congenital malformations. nih.gov

The thalidomide disaster was a watershed moment that had profound and lasting consequences:

Regulatory Reform: It spurred the establishment of more stringent drug testing regulations worldwide, including requirements for preclinical testing in pregnant animals and robust reporting of adverse effects. nih.govunderstandinganimalresearch.org.uk

Renewed Scientific Interest: The tragedy ignited intensive research into the mechanisms of thalidomide's teratogenicity and its stereochemistry, as the different enantiomers were found to have different biological effects.

Therapeutic Rediscovery: In a remarkable turn, research in the decades following its withdrawal revealed thalidomide's potent anti-inflammatory and immunomodulatory properties. nih.gov It was repurposed and approved for treating complications of leprosy and, later, for the treatment of multiple myeloma. sciencemuseum.org.uknih.gov

This rediscovery revitalized research into the 2,6-piperidinedione scaffold, leading to the development of safer and more potent analogs, such as lenalidomide and pomalidomide. wikipedia.org The historical journey of the 2,6-piperidinedione core, from a simple chemical structure to the center of a major medical disaster and its subsequent redemption as a life-saving therapeutic, underscores its enduring significance in pharmacology and drug development.

Structure

3D Structure

Properties

IUPAC Name |

N'-octylpentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-2-3-4-5-6-7-11-15-13(17)10-8-9-12(14)16/h2-11H2,1H3,(H2,14,16)(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZSSBMSSPYZGBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNC(=O)CCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101001460 | |

| Record name | N~1~-Octylpentanediimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101001460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80751-38-8 | |

| Record name | N-(N-Octyl)glutarimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080751388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~1~-Octylpentanediimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101001460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,6 Piperidinedione, 1 Octyl

Strategies for the Construction of the 2,6-Piperidinedione Core

The 2,6-piperidinedione ring, also known as the glutarimide (B196013) ring, is a common scaffold in medicinal chemistry. Its synthesis can be achieved through several reliable methods.

A prevalent and efficient method for constructing the 2,6-piperidinedione core involves the cyclization of glutamine or its derivatives. google.co.in This strategy leverages the readily available and inexpensive chiral starting material, L-glutamine. google.com The general process involves three main steps: protection of the α-amino group, activation of the side-chain amide and carboxyl groups, and subsequent intramolecular cyclization. google.co.ingoogle.com

A common approach begins with the protection of the amino group of L-glutamine, for instance, with a tert-butoxycarbonyl (Boc) group, to yield N-(tert-butoxycarbonyl)-L-glutamine. lookchem.com This protected intermediate is then subjected to cyclization conditions. google.comlookchem.com The cyclization is often facilitated by activating agents such as N,N'-carbonyldiimidazole (CDI) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). google.com The reaction proceeds via an activated ester intermediate which then undergoes intramolecular ring closure to form the piperidinedione ring. researchgate.net The final step involves the deprotection of the amino group, typically under acidic conditions, to yield 3-amino-2,6-piperidinedione, a key precursor for further functionalization. google.com

Table 1: Reagents and Conditions for Glutamine Derivative Cyclization

| Step | Reagents & Catalysts | Solvent | Temperature | Outcome |

|---|---|---|---|---|

| Protection | Di-tert-butyl dicarbonate, Alkaline medium | Tetrahydrofuran (THF), Ethanol, etc. | 20-40 °C google.com | N-Boc-L-glutamine |

| Cyclization | N,N'-Carbonyldiimidazole (CDI), 4-Dimethylaminopyridine (DMAP) | Anhydrous THF google.com | 60-70 °C google.com | N-Boc-3-amino-2,6-piperidinedione |

| Deprotection | Hydrochloric acid / Ethyl acetate (B1210297) | Ethyl acetate | Not specified | 3-Aminopiperidine-2,6-dione hydrochloride |

This interactive table summarizes a common synthetic sequence starting from L-glutamine.

The Dieckmann condensation is an intramolecular cyclization of a diester in the presence of a base to form a β-keto ester. wikipedia.orglibretexts.org This reaction is highly effective for synthesizing five- and six-membered rings, making it a viable strategy for constructing the 2,6-piperidinedione scaffold. wikipedia.orgorganic-chemistry.org The mechanism involves the deprotonation of an α-carbon to one ester group, creating an enolate which then attacks the carbonyl carbon of the other ester group in an intramolecular nucleophilic acyl substitution. libretexts.orgnumberanalytics.com

In the context of piperidinedione synthesis, a suitable N-substituted diester precursor would undergo base-catalyzed condensation. For example, a derivative of N-substituted bis(2-ethoxycarbonylethyl)amine could be cyclized using a strong base like sodium ethoxide. The resulting cyclic β-keto ester can then be further processed to yield the desired 2,6-piperidinedione structure. The Dieckmann condensation offers a powerful tool for ring formation from acyclic precursors. numberanalytics.comspbu.ru

Table 2: Key Aspects of Dieckmann Condensation for Ring Formation

| Component | Description | Example |

|---|---|---|

| Substrate | A 1,6- or 1,7-diester capable of intramolecular cyclization. | Diethyl 3,3'-iminodipropionate derivatives |

| Base | Strong base to facilitate enolate formation. | Sodium hydride (NaH), Sodium alkoxides, Potassium tert-butoxide (t-BuOK). numberanalytics.com |

| Solvent | Aprotic solvents are commonly used. | Tetrahydrofuran (THF), Dimethylformamide (DMF). numberanalytics.com |

| Product | A cyclic β-keto ester. wikipedia.org | Ethyl 2,6-dioxopiperidine-4-carboxylate |

This interactive table outlines the general requirements for a Dieckmann condensation reaction.

Intramolecular amidation provides a direct route to the piperidinedione ring from a linear precursor containing both an amine and an activated carboxylic acid or ester function. This method is conceptually straightforward, involving the formation of an amide bond within a single molecule to close the ring.

A typical precursor would be a derivative of glutamic acid or a similar five-carbon chain with a terminal amine and a terminal carboxylic acid (or ester). The carboxylic acid group is typically activated to facilitate the nucleophilic attack by the amine. google.co.in Activation can be achieved using standard peptide coupling reagents or by converting the carboxylic acid to a more reactive species like an acyl chloride. fishersci.it Alternatively, a precursor with a terminal ester and a terminal amide can be cyclized under basic conditions, such as using sodium hydride in an anhydrous solvent like THF, to yield the piperidinedione core. This approach is fundamental in building various substituted piperidinedione libraries. rsc.org

Photochemical cycloadditions, particularly [2+2] cycloadditions, are powerful synthetic methods initiated by the absorption of light, enabling the construction of strained ring systems. sinica.edu.twnumberanalytics.com These reactions are especially useful for creating four-membered rings (cyclobutanes) from two alkene units. libretexts.orgresearchgate.net The reaction often involves the photoexcitation of one reaction partner to an excited state, which then reacts with a ground-state partner. sinica.edu.tw

While highly effective for four-membered rings, the direct application of a single photochemical cycloaddition step to form a six-membered piperidinedione ring is not a conventional approach. ethz.ch The construction of a six-membered ring typically involves thermal cycloadditions like the Diels-Alder reaction. libretexts.org However, photochemical strategies could be envisioned in multi-step pathways where a photochemically generated cyclobutane (B1203170) ring is subsequently subjected to ring-expansion reactions to form a six-membered heterocycle. Such a sequence, while theoretically possible, is more complex than the direct cyclization methods previously described.

Alkylation Strategies for N-Substitution at the Piperidinedione Ring

Once the 2,6-piperidinedione core is synthesized, the final step in producing the target compound is the introduction of the octyl group at the nitrogen atom.

Direct N-alkylation is a common and effective method for functionalizing the nitrogen atom of the piperidinedione ring. researchgate.net The reaction involves treating the parent 2,6-piperidinedione (glutarimide) or a pre-substituted variant with an octyl halide, such as 1-bromooctane (B94149) or 1-iodooctane, in the presence of a base. google.com

The imide proton of the piperidinedione ring is acidic and can be readily removed by a suitable base to generate a nucleophilic nitrogen anion. This anion then attacks the electrophilic carbon of the octyl halide in a standard SN2 reaction to form the N-C bond. acs.org The choice of base and solvent is crucial for achieving high yields. Common bases include potassium carbonate, cesium carbonate, or sodium hydride, while polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) are often employed. google.comnih.gov Research into related N-alkylated piperidinediones has shown that straight-chain alkyl groups, including n-octyl, can be successfully introduced using these methods. google.com

Table 3: General Conditions for N-Alkylation of Piperidinediones

| Reagent/Condition | Purpose | Examples |

|---|---|---|

| Piperidinedione Substrate | The core structure to be alkylated. | 2,6-Piperidinedione, 3-Phenyl-2,6-piperidinedione. nih.gov |

| Alkylating Agent | Provides the octyl group. | 1-Bromooctane, 1-Iodooctane |

| Base | Deprotonates the imide nitrogen. | Cesium Carbonate (Cs₂CO₃), Potassium Carbonate (K₂CO₃). google.com |

| Solvent | Solubilizes reactants and facilitates the reaction. | Acetonitrile, Dimethylformamide (DMF). google.com |

| Temperature | To control the reaction rate. | Often performed at elevated temperatures (e.g., reflux). google.com |

This interactive table summarizes the typical components for the direct N-alkylation of a piperidinedione ring.

Introduction of Octyl Group Pre- or Post-Cyclization

The introduction of the octyl group onto the 2,6-piperidinedione scaffold can be strategically performed either before or after the cyclization reaction that forms the heterocyclic ring.

Post-Cyclization N-Alkylation:

The most common and direct approach involves the N-alkylation of a pre-formed 2,6-piperidinedione (glutarimide) with an appropriate octylating agent. This method is advantageous due to the commercial availability and straightforward synthesis of the glutarimide starting material. The reaction typically proceeds via nucleophilic substitution, where the imide nitrogen acts as a nucleophile.

A general representation of this reaction is the treatment of 2,6-piperidinedione with an octyl halide (e.g., 1-bromooctane or 1-iodooctane) in the presence of a base. organic-chemistry.org The choice of base and solvent is crucial for achieving high yields and minimizing side reactions. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH). organic-chemistry.orgnih.gov Aprotic polar solvents such as N,N-dimethylformamide (DMF) or acetone (B3395972) are frequently employed. organic-chemistry.org

The "cesium effect," which highlights the enhanced reactivity of cesium salts, can be exploited for efficient N-alkylation under mild conditions. organic-chemistry.org Microwave-assisted synthesis has also been shown to significantly accelerate the N-alkylation of imides, reducing reaction times from hours to minutes. organic-chemistry.org

Pre-Cyclization Introduction of the Octyl Group:

Alternatively, the octyl group can be incorporated into one of the precursors before the cyclization step. This can be achieved by starting with N-octylglutamic acid or a derivative thereof. Subsequent intramolecular cyclization, often through the formation of an activated intermediate such as an acyl chloride or an ester, would yield the desired 1-octyl-2,6-piperidinedione. google.com This approach may offer advantages in controlling regioselectivity, especially when dealing with more complex substituted piperidinediones.

Another pre-cyclization strategy involves the reaction of N-octylamine with glutaric anhydride (B1165640) or glutaric acid. Heating these reactants together, often in the presence of a dehydrating agent or under conditions that facilitate the removal of water, can lead to the formation of the imide ring.

| Method | Starting Materials | Key Reagents | General Conditions | Reference |

| Post-Cyclization Alkylation | 2,6-Piperidinedione, Octyl halide | Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., DMF, Acetone) | Heating or microwave irradiation | organic-chemistry.orgorganic-chemistry.orgnih.gov |

| Pre-Cyclization (from N-octylglutamic acid) | N-Octylglutamic acid | Activating agent (e.g., SOCl₂, DCC) | Anhydrous conditions, heating | google.com |

| Pre-Cyclization (from N-octylamine) | N-Octylamine, Glutaric anhydride/acid | Dehydrating agent or thermal conditions | Heating |

Stereoselective Synthesis of 2,6-Piperidinedione, 1-Octyl- and its Analoguesbenchchem.comCurrent time information in Bangalore, IN.

While 1-octyl-2,6-piperidinedione itself is achiral, the synthesis of its chiral analogues, where stereocenters are present on the piperidine (B6355638) ring, necessitates stereoselective methods. These approaches are crucial for the preparation of enantiomerically pure compounds.

Chiral Auxiliary-Mediated ApproachesCurrent time information in Bangalore, IN.

Chiral auxiliaries can be temporarily incorporated into the synthetic route to control the stereochemical outcome of key bond-forming reactions. nih.gov For the synthesis of chiral piperidinedione derivatives, a chiral auxiliary can be attached to the precursor molecule. For instance, a chiral amine could be used to form an amide with a glutaric acid derivative, followed by a diastereoselective cyclization.

Alternatively, a chiral auxiliary, such as an Evans oxazolidinone, could be attached to a precursor fragment. Subsequent reactions, like a stereoselective Michael addition to an α,β-unsaturated system, would establish the desired stereocenters. The auxiliary is then cleaved in a later step to yield the enantiomerically enriched product.

Asymmetric Catalysis in Piperidinedione SynthesisCurrent time information in Bangalore, IN.

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis by using a small amount of a chiral catalyst to generate a large quantity of a chiral product. For the synthesis of chiral piperidinedione analogues, various asymmetric catalytic transformations can be envisioned.

For example, an asymmetric hydrogenation of a suitably substituted pyridone or dihydropyridone precursor could establish the stereocenters on the ring. researchgate.net Chiral transition metal catalysts, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, are often employed for such transformations.

Another approach could involve a catalytic asymmetric Michael addition to an α,β-unsaturated ester or amide, which would then be a precursor for the cyclization to the chiral piperidinedione. Organocatalysis, using chiral amines or Brønsted acids, can also be a powerful tool for these types of transformations.

Resolution Techniques for Enantiomeric PurityCurrent time information in Bangalore, IN.

When a stereoselective synthesis is not employed, or if it results in a mixture of enantiomers, resolution techniques can be used to separate the racemic mixture.

Classical Resolution: This method involves the formation of diastereomeric salts by reacting the racemic piperidinedione derivative (if it contains an acidic or basic handle) with a chiral resolving agent. onyxipca.com Common chiral resolving agents include tartaric acid derivatives, camphor (B46023) sulfonic acid, or chiral amines like brucine (B1667951) or (R/S)-1-phenylethylamine. onyxipca.com The resulting diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. The desired enantiomer is then recovered by removing the resolving agent.

Chromatographic Resolution: Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. researchgate.net This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the resolution of a broad range of chiral compounds, including those with piperidine scaffolds. researchgate.net

| Technique | Principle | Common Agents/Phases | Reference |

| Classical Resolution | Formation and separation of diastereomeric salts | Tartaric acid derivatives, Camphor sulfonic acid, Chiral amines | onyxipca.com |

| Chiral Chromatography | Differential interaction with a chiral stationary phase | Polysaccharide-based CSPs (Cellulose, Amylose) | researchgate.net |

Scalability and Optimization of Synthesis RoutesCurrent time information in Bangalore, IN.

The transition from a laboratory-scale synthesis to a larger, industrial-scale production requires careful consideration of various factors to ensure efficiency, safety, and cost-effectiveness.

Process Parameter OptimizationCurrent time information in Bangalore, IN.

The optimization of process parameters is a critical step in developing a scalable synthesis for 2,6-piperidinedione, 1-octyl-. This involves a systematic investigation of the reaction conditions to identify the optimal set of parameters that maximize yield and purity while minimizing reaction time and waste.

For the N-alkylation of 2,6-piperidinedione with an octyl halide, key parameters to optimize include:

Reactant Stoichiometry: The molar ratio of the octylating agent and the base to the piperidinedione substrate can significantly impact the reaction outcome. An excess of the alkylating agent may be required to drive the reaction to completion, but can also lead to side products.

Solvent Effects: The solvent can influence the solubility of the reactants and intermediates, as well as the reaction rate and selectivity. A screening of different solvents (e.g., DMF, DMSO, acetone, acetonitrile) is often necessary. organic-chemistry.orgresearchgate.net

Temperature and Reaction Time: These two parameters are interdependent. Higher temperatures generally lead to faster reaction rates but can also promote the formation of impurities. The optimal temperature and reaction time are determined by monitoring the reaction progress, for example, by HPLC or TLC.

Agitation Rate: In a heterogeneous reaction mixture, the stirring speed can affect the mass transfer between phases and thus the reaction rate.

Design of Experiments (DoE) is a powerful statistical tool that can be employed for efficient process optimization, allowing for the simultaneous investigation of multiple parameters and their interactions.

| Parameter | Factors for Optimization | Potential Impact |

| Reactant Ratio | Molar equivalents of octyl halide and base | Reaction completion, byproduct formation |

| Base | Type (e.g., K₂CO₃, Cs₂CO₃), Strength, Amount | Reaction rate, selectivity |

| Solvent | Polarity, aprotic/protic nature, boiling point | Reactant solubility, reaction rate |

| Temperature | Reaction temperature | Reaction rate, impurity profile |

| Time | Duration of the reaction | Conversion, yield |

Challenges in Reaction Efficiency and Mitigation Strategies

The synthesis of 2,6-Piperidinedione, 1-octyl-, while conceptually straightforward via N-alkylation of the parent 2,6-piperidinedione, presents several challenges that can significantly impact reaction efficiency and product yield. These challenges primarily revolve around the reactivity of the starting materials, potential side reactions, and the physical properties of the intermediates and products. Addressing these issues requires careful optimization of reaction conditions and the implementation of specific mitigation strategies.

Key challenges in the synthesis of 2,6-Piperidinedione, 1-octyl- include managing the low solubility of octyl intermediates, preventing the formation of byproducts, and optimizing the reaction conditions to drive the alkylation to completion. The low solubility of long-chain alkyl groups like the octyl group in common organic solvents can hinder reaction kinetics. Furthermore, the nitrogen atom in the piperidinedione ring can be a weak nucleophile, and forcing conditions can lead to undesired side reactions.

To overcome these hurdles, several mitigation strategies have been explored. These strategies focus on enhancing solubility, carefully controlling the stoichiometry and addition of reagents, and utilizing appropriate catalysts and solvent systems to improve the reaction rate and selectivity.

Detailed Research Findings

Research into the N-alkylation of piperidine and its derivatives provides insights into effective strategies for synthesizing 1-octyl-2,6-piperidinedione. The slow addition of the alkylating agent, such as 1-bromooctane or 1-iodooctane, is a common tactic to minimize the formation of quaternary ammonium (B1175870) salts, which can occur if the alkylating agent is in excess. researchgate.net The use of a syringe pump for this slow addition has been recommended to maintain a high concentration of the piperidine starting material relative to the alkyl halide. researchgate.net

The choice of base and solvent is also critical. A common approach involves the use of a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF). researchgate.net DMF is particularly advantageous as it can help to solubilize the octyl-containing intermediates. In some cases, sodium hydride (NaH) in DMF can be used to deprotonate the piperidinedione, forming a more reactive nucleophile. researchgate.net However, this strong base must be handled with care.

The following table summarizes common challenges and the corresponding mitigation strategies that can be applied to the synthesis of 2,6-Piperidinedione, 1-octyl-.

| Challenge | Mitigation Strategy | Rationale |

| Low solubility of octyl intermediates | Use of polar aprotic co-solvents like DMF or DMSO. | These solvents can better solvate the nonpolar octyl chain, improving reaction homogeneity and kinetics. |

| Byproduct formation (e.g., quaternary ammonium salts) | Slow, controlled addition of the alkylating agent (e.g., using a syringe pump). researchgate.net | Maintains a relative excess of the piperidinedione, favoring mono-alkylation. researchgate.net |

| Incomplete reaction | Use of a suitable base (e.g., K2CO3, NaH) to activate the piperidinedione. researchgate.net | The base deprotonates the piperidinedione, increasing its nucleophilicity towards the alkyl halide. |

| Slow reaction rate | Elevated temperatures (e.g., reflux) and/or the use of a catalyst (e.g., DBU, KI). | Increases the kinetic energy of the molecules, leading to more frequent and energetic collisions. Catalysts can provide an alternative reaction pathway with a lower activation energy. |

The table below outlines various reaction conditions that have been reported for the N-alkylation of piperidine derivatives, which can be adapted for the synthesis of 2,6-Piperidinedione, 1-octyl-.

| Alkylating Agent | Base | Solvent | Catalyst | Temperature | Yield | Reference |

| Alkyl bromide/iodide | K2CO3 | Dry DMF | - | Room Temp | < 70% | researchgate.net |

| Alkyl bromide/iodide | NaH | Dry DMF | - | 0°C to Room Temp | - | researchgate.net |

| Alkyl halide | K2CO3 | Acetone | DBU or KI | Reflux | - |

Chemical Reactivity and Transformations of 2,6 Piperidinedione, 1 Octyl

Reactivity of the Imide Functional Group

The cyclic imide structure, characterized by two carbonyl groups flanking a nitrogen atom, is the molecule's principal site of reactivity. The electron-withdrawing nature of the carbonyl groups renders the carbonyl carbons highly electrophilic and the N-H protons (in unsubstituted glutarimides) acidic. In the case of 1-octyl-2,6-piperidinedione, the presence of the octyl group on the nitrogen atom precludes reactions involving N-H acidity but directs its reactivity towards nucleophilic attacks at the carbonyl centers.

The carbonyl carbons of the piperidinedione ring are susceptible to attack by various nucleophiles. These reactions typically proceed through a nucleophilic acyl substitution pathway, leading to the formation of tetrahedral intermediates that can subsequently collapse to yield a variety of products. The specific outcome is often dependent on the nature of the nucleophile and the reaction conditions employed. For instance, reaction with strong nucleophiles can lead to the opening of the piperidinedione ring.

The piperidinedione ring can be opened under both acidic and basic conditions. Basic hydrolysis, for example, involves the attack of a hydroxide (B78521) ion on one of the carbonyl carbons, leading to the formation of a glutaramic acid derivative. This process is a common transformation for cyclic imides and results in the cleavage of one of the amide bonds within the ring. The reaction proceeds via a tetrahedral intermediate which then collapses to form the ring-opened product.

Reactions Involving the Octyl Side Chain

The N-octyl group is a saturated alkyl chain and is generally less reactive than the imide ring. However, its presence significantly influences the molecule's physical properties and can participate in certain types of reactions under specific conditions.

While the saturated octyl chain is relatively inert, it can undergo free-radical reactions, such as halogenation, under UV light or in the presence of a radical initiator. This would allow for the introduction of functional groups onto the alkyl chain, paving the way for further synthetic modifications. However, such reactions may lack regioselectivity, leading to a mixture of products.

The long N-octyl chain imparts significant lipophilicity to the molecule. This increased solubility in nonpolar organic solvents can influence reaction kinetics and the choice of appropriate solvent systems for chemical transformations. The steric bulk of the octyl group may also play a role in modulating the accessibility of the imide's carbonyl groups to incoming nucleophiles, potentially slowing down reaction rates compared to smaller N-alkyl substituents.

Specific Reaction Types

Reduction Reactions and Reducing Agents

The carbonyl groups of the 2,6-piperidinedione ring are the primary targets for reduction. The choice of reducing agent determines the extent of reduction, yielding either hydroxylactams or fully reduced piperidines.

Partial Reduction: Sodium borohydride (B1222165) (NaBH₄) is a common reagent for the regioselective reduction of one carbonyl group, leading to the formation of a hydroxylactam (hydroxypiperidinone). researchgate.net The specific isomer formed can depend on the reaction conditions and the presence of other substituents on the ring. researchgate.net

Complete Reduction: More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both carbonyl groups of the imide to methylene (B1212753) groups, resulting in the corresponding N-octylpiperidine. clockss.org This transformation provides a route from glutarimides to fully saturated piperidine (B6355638) derivatives. clockss.orgorganic-chemistry.org

| Reducing Agent | Product Type | Reference |

| Sodium Borohydride (NaBH₄) | Hydroxypiperidinone | researchgate.net |

| Lithium Aluminum Hydride (LiAlH₄) | N-octylpiperidine | clockss.org |

Substitution Reactions and Reagents

Substitution reactions on 1-octyl-2,6-piperidinedione typically occur at the α-carbon positions (C-3 and C-5), which are activated by the adjacent carbonyl groups. wikipedia.org These reactions proceed through the formation of an enolate intermediate.

α-Alkylation: The protons at the C-3 and C-5 positions are acidic and can be removed by a suitable base (e.g., sodium hydride) to form a nucleophilic enolate. thieme-connect.com This enolate can then react with an electrophile, such as an alkyl halide, in a nucleophilic substitution reaction to introduce a substituent at the α-position. wikipedia.org This method is a standard procedure for creating C-substituted glutarimide (B196013) derivatives. thieme-connect.com

Nucleophilic Acyl Substitution: N-acylglutarimides can serve as acyl transfer reagents. In the presence of silylamide bases, they can react with other acyl sources like N-acylpyrroles or aryl esters to form unsymmetrical imides, demonstrating a chemoselective acyl substitution process. nsf.gov

Olefination Reactions (e.g., Wittig)

The Wittig reaction transforms a carbonyl group into an alkene. wikipedia.orglumenlearning.com For a substrate like 1-octyl-2,6-piperidinedione, this reaction can be used to convert one or both of the ketone functionalities into an exocyclic double bond.

The reaction involves a phosphorus ylide (Wittig reagent), which is typically prepared by treating a phosphonium (B103445) salt with a strong base. lumenlearning.comcommonorganicchemistry.com The ylide then attacks a carbonyl carbon of the piperidinedione. This leads to a four-membered oxaphosphetane intermediate, which decomposes to form the desired alkene and a stable phosphine (B1218219) oxide, the driving force for the reaction. lumenlearning.comorganic-chemistry.org The stereochemistry of the resulting alkene (E/Z isomerism) depends on the nature of the ylide used. wikipedia.org While the Wittig reaction is widely applicable, its use with imides can be challenging and may require specific ylides or reaction conditions. commonorganicchemistry.commnstate.edu

Intramolecular Amidocyclopropanation Reactions

Intramolecular amidocyclopropanation is a specialized reaction for constructing fused ring systems. While direct examples involving 1-octyl-2,6-piperidinedione are not prominent, the general strategy involves an N-alkenyl glutarimide precursor. In this reaction, a tethered alkene on the nitrogen substituent reacts with the imide moiety, typically catalyzed by a transition metal like rhodium or copper, to form a cyclopropane (B1198618) ring fused to the piperidinedione structure. This creates a bicyclic system containing a nitrogen atom at the bridgehead.

C-H Functionalization Strategies

Direct C-H functionalization is a powerful, modern strategy for modifying organic molecules without pre-functionalization. wiley.com For 1-octyl-2,6-piperidinedione, this can be applied to either the heterocyclic ring or the N-octyl chain.

On the Piperidinedione Ring: Copper-catalyzed methods have been developed for the amidation of C-H bonds adjacent to nitrogen atoms in various heterocycles. beilstein-journals.org Electrochemical methods have also been reported for the C-H alkylation of N-heterocycles using alkyl iodides, offering a pathway to introduce new carbon-carbon bonds directly onto the ring. rsc.org

On the N-Alkyl Chain: Catalytic systems can achieve remote C-H functionalization on the N-alkyl chain. nih.gov For instance, copper-catalyzed amidation can selectively functionalize secondary or primary C-H bonds on an alkyl chain attached to a nitrogen atom. beilstein-journals.org Similarly, nickel-imide complexes can perform hydrogen atom abstraction from C-H bonds, leading to functionalized amine products. acs.org These strategies allow for the modification of the octyl group at positions that are typically unreactive. nih.gov

| Strategy | Catalyst/Reagent | Site of Functionalization | Reference |

| C-H Alkylation | Electrochemical, Alkyl Iodide | Piperidinedione Ring | rsc.org |

| C-H Amidation | Copper Catalyst | N-Octyl Chain | beilstein-journals.org |

| Hydrogen Atom Abstraction | Nickel-Imide Complex | N-Octyl Chain | acs.org |

Derivatization and Structure Activity Relationship Sar Studies on 2,6 Piperidinedione, 1 Octyl Analogues

Design Principles for Novel Derivatives

The design of new 2,6-piperidinedione derivatives is guided by established SAR principles and the goal of optimizing therapeutic activity while minimizing off-target effects. A primary strategy involves modifying the substituents on the piperidinedione ring to enhance interactions with biological targets. For instance, the introduction of various functional groups can modulate the compound's lipophilicity, electronic properties, and steric profile, all of which are critical for its pharmacokinetic and pharmacodynamic behavior.

A key design consideration is the strategic placement of substituents to exploit specific binding pockets in target proteins. For example, in the context of developing antineoplastic agents, derivatives are designed to mimic the structure of endogenous molecules that interact with DNA or key enzymes in cancer cell proliferation. researchgate.netnih.gov The design of a para-hydroxyphenyl analog of 3-phenylacetylamino-2,6-piperidinedione (B1222741) was successfully guided by computer modeling to create a more potent antiestrogen. researchgate.net This highlights the importance of computational tools in the rational design of novel derivatives.

Furthermore, the principle of isosteric replacement is often employed, where functional groups are swapped with others that have similar physical or chemical properties. This can lead to derivatives with improved metabolic stability or altered receptor binding affinities. The overarching goal is to generate a library of diverse compounds that can be screened to identify leads with superior biological activity. mdpi.com

Synthesis of Diversified 2,6-Piperidinedione Structures

The synthesis of a diverse range of 2,6-piperidinedione analogues is crucial for comprehensive SAR studies. Various synthetic methodologies have been developed to introduce modifications at different positions of the piperidinedione core. thieme-connect.com

A common route for constructing the N-substituted glutarimide (B196013) ring, the core of 2,6-piperidinedione, involves the reaction of anhydrides or dicarboxylic acid derivatives with primary amines. thieme-connect.com Another established method is the Guareschi reaction. thieme-connect.com

Modifications at the Nitrogen Atom (Beyond Octyl)

While the 1-octyl- substituent confers significant lipophilicity, exploring other N-substituents is essential for understanding the impact of this position on biological activity. Alkylation of the nitrogen atom can be achieved using various alkyl halides, allowing for the introduction of a wide range of linear, branched, and cyclic alkyl groups. researchgate.net For instance, N-alkylation of 4-substituted-2,6-piperidinediones has been accomplished using different alkyl halides to produce a series of N-alkylated derivatives. researchgate.net

Beyond simple alkyl chains, more complex moieties can be introduced. For example, the synthesis of derivatives where the nitrogen is part of a larger construct, such as a piperazine (B1678402) ring connected to a pyrimidine, has been reported. google.com These modifications can significantly alter the compound's solubility, polarity, and ability to form hydrogen bonds, thereby influencing its biological profile.

Substitutions on the Carbon Ring (e.g., C-3, C-4)

Modifications to the carbon framework of the 2,6-piperidinedione ring are a key strategy for diversifying the chemical space and probing interactions with biological targets.

C-3 Position: The C-3 position is a common site for substitution. One synthetic approach involves the amination of the piperidine-2,6-dione at the third position. For example, 3-amino-2,6-piperidinedione can be synthesized and subsequently used as a precursor for further derivatization. Another strategy involves the reaction of N-(4-substituted benzoyl)-glutamines with N-hydroxysuccinimide to yield 3-(benzoylamino)-2,6-piperidinedione derivatives. nih.govresearchgate.net The synthesis of 3-cycloalkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones has also been described. nih.gov

C-4 Position: The C-4 position offers another avenue for structural modification. For instance, 4-(2-Methylpropyl)piperidine-2,6-dione can be synthesized, where the isobutyl group at the C-4 position influences the compound's properties. One synthetic route to such compounds is the alkylation of a pre-formed piperidine-2,6-dione at the 4-position using a suitable alkyl halide in the presence of a strong base.

Incorporation of Heterocyclic Moieties

For example, a pyridine (B92270) ring has been incorporated at the C-3 position, resulting in compounds like 3-octyl-3-pyridin-4-ylpiperidine-2,6-dione. The synthesis of such compounds can involve the construction of the piperidine-2,6-dione core followed by the introduction of the pyridine ring via cross-coupling reactions or nucleophilic aromatic substitution. In another example, a quinazoline (B50416) ring system has been attached to the piperidinedione core. smolecule.com These modifications can lead to compounds with unique biological profiles, such as potential antipsychotic agents. nih.gov The attachment of heterocyclic groups can occur through either a carbon or nitrogen atom, depending on the nature of the heterocycle. google.com

Influence of Structural Modifications on Biological Activity Profiles

The systematic modification of the 2,6-piperidinedione scaffold allows for the elucidation of SAR, providing insights into how specific structural features influence biological activity.

Studies have shown that even minor changes to the substituents can have a profound effect. For instance, in a series of 3-(benzoylamino)-2,6-piperidinedione derivatives, the nature of the substituent on the benzoyl ring was found to influence their DNA-binding affinity. nih.govresearchgate.net Specifically, a p-nitro-substituted derivative exhibited a higher affinity for DNA compared to the unsubstituted and p-methoxy-substituted analogues. nih.govresearchgate.net

The introduction of a hydroxyl group at the para position of the phenyl ring in 3-phenylacetylamino-2,6-piperidinedione (A10) resulted in a more potent inhibitor of estrogen-stimulated cell growth in a human breast tumor cell line. doi.org This highlights the potential for enhancing activity through targeted modifications.

Furthermore, the stereochemistry of the substituents can be critical for biological activity. In the case of 3-cycloalkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones, the (+)-enantiomer was found to be a significantly more potent inhibitor of aromatase than the racemic mixture. nih.gov

The table below summarizes the biological activities of some representative 2,6-piperidinedione derivatives.

| Compound Name | Modification | Biological Activity |

| 3-(p-Nitrobenzoylamino)-2,6-piperidinedione | C-3 substitution with a p-nitrobenzoyl group | Superior affinity to DNA compared to the unsubstituted analog. nih.gov |

| p-Hydroxy-3-phenylacetylamino-2,6-piperidinedione | Para-hydroxylation of the phenyl ring | More potent inhibition of estrogen-stimulated cell growth. doi.org |

| (+)-3-(4-Aminophenyl)-3-cyclohexylpiperidine-2,6-dione | C-3 substitution with a cyclohexyl group (S-enantiomer) | 240-fold more potent aromatase inhibitor than racemic aminoglutethimide (B1683760). nih.gov |

| 1-(4-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)butyl)-4-(4-chlorophenyl)-piperidine-2,6-dione | Complex N- and C-4 substitutions | High affinity for dopamine (B1211576) and serotonin (B10506) receptors, potential antipsychotic. nih.gov |

Computational and Chemoinformatics Approaches in SAR Elucidation

Computational and chemoinformatics tools have become indispensable in modern drug discovery, including the study of 2,6-piperidinedione derivatives. scielo.org.mx These approaches facilitate the understanding of SAR at a molecular level and guide the design of more potent and selective compounds.

Molecular modeling techniques, such as docking studies, can predict the binding modes of 2,6-piperidinedione analogues within the active site of a target protein. scielo.org.mx This allows researchers to visualize key interactions and rationalize the observed SAR. For example, computational studies have been used to understand the interaction of antineoplaston A10 and its derivatives with DNA, suggesting that the flattened piperidinedione ring may enable intercalation between base pairs. researchgate.net

Chemoinformatics methods are employed to analyze large datasets of chemical structures and their associated biological activities. springernature.comfrontiersin.org Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can identify mathematical relationships between the physicochemical properties of the compounds and their biological effects. This can help in predicting the activity of untested analogues and prioritizing them for synthesis. The development of novel computational strategies, such as the cross-structure-activity relationship (C-SAR) approach, aims to accelerate the structural development of lead compounds by identifying key pharmacophoric patterns across different chemical series. nih.gov

These computational approaches, when used in conjunction with experimental data, provide a powerful platform for the rational design and optimization of 2,6-piperidinedione derivatives with desired biological activities.

Theoretical and Computational Investigations of 2,6 Piperidinedione, 1 Octyl

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic and electronic levels. mdpi.com These calculations, often performed using software packages like Gaussian, provide a way to determine molecular geometries, energies, and a host of other properties. mdpi.com

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.gov By focusing on the electron density, DFT can accurately predict molecular properties and is a valuable tool for studying reactivity. nih.gov For a molecule like 2,6-Piperidinedione, 1-octyl-, DFT calculations, often using the B3LYP functional with a suitable basis set such as 6-311G(d,p), can be employed to optimize its molecular structure and analyze its electronic properties. mdpi.comnih.gov The stability of the molecule, arising from hyperconjugative interactions and charge delocalization, can be analyzed using these methods. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding chemical reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter that reflects the chemical reactivity of a molecule. irjweb.comaimspress.com A smaller gap suggests that the molecule is more reactive. aimspress.com

For a theoretical analysis of 2,6-Piperidinedione, 1-octyl-, the HOMO and LUMO energy values can be calculated to determine its ionization potential, electron affinity, electronegativity, chemical hardness, and softness. researchgate.net These parameters provide insights into the molecule's kinetic stability and reactivity. aimspress.com The distribution of the HOMO and LUMO orbitals can indicate the likely sites for nucleophilic and electrophilic attacks.

Table 1: Theoretical Global Reactivity Descriptors

| Parameter | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ ≈ (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η ≈ (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of electrophilic power. |

This table is based on established DFT principles and would be populated with calculated values for the specific compound.

Natural Bond Orbital (NBO) analysis is a method used to study intramolecular and intermolecular bonding and interactions among bonds in a molecule. uni-muenchen.defaccts.de It provides a localized picture of the electron density, corresponding to the chemist's Lewis structure representation of lone pairs and bonds. uni-muenchen.dewisc.edu NBO analysis can reveal important information about charge delocalization and hyperconjugative interactions, which contribute to the stability of the molecule. nih.gov By examining the interactions between filled (donor) and empty (acceptor) orbitals, the energetic importance of these delocalizations can be estimated using second-order perturbation theory. uni-muenchen.dewisc.edu

Table 2: Illustrative NBO Analysis Donor-Acceptor Interactions

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP(O) | π*(C=O) | Value |

| LP(N) | σ*(C-C) | Value |

| σ(C-H) | σ*(C-N) | Value |

This table represents a hypothetical output of an NBO analysis, where E(2) is the stabilization energy.

Molecular Dynamics (MD) Simulations

For 2,6-Piperidinedione, 1-octyl-, MD simulations could be employed to explore its conformational landscape and how it might interact with a biological target. The simulations would track the positions and velocities of each atom over a set period, providing a trajectory of the molecule's motion. chalmers.se Analysis of this trajectory can reveal stable conformations and dynamic processes.

Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govugm.ac.id It is widely used in drug design to predict how a small molecule, such as 2,6-Piperidinedione, 1-octyl-, might bind to a protein target. nih.gov Docking algorithms generate various possible binding poses and score them based on factors like binding energy. acs.org

In a hypothetical docking study, 2,6-Piperidinedione, 1-octyl- would be docked into the active site of a relevant protein. The results would provide insights into the binding mode, including key interactions like hydrogen bonds and hydrophobic contacts. nih.govacs.org This information is crucial for understanding the potential biological activity of the compound.

Table 3: Hypothetical Docking Results

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | Calculated Value |

| Key Interacting Residues | List of Amino Acids |

| Types of Interactions | e.g., Hydrogen bonds, van der Waals |

This table illustrates the type of data obtained from a molecular docking study.

Prediction of Reaction Mechanisms and Transition States

For 2,6-Piperidinedione, 1-octyl-, computational methods could be used to explore potential reaction pathways, such as hydrolysis of the amide bonds or reactions involving the octyl chain. By calculating the energy profile of a proposed reaction, researchers can determine the activation energy and the structure of the transition state. numberanalytics.com This information is vital for understanding the reactivity and potential degradation pathways of the compound.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2,6-Piperidinedione, 1-octyl- |

| 3-octyl-3-pyridin-4-ylpiperidine-2,6-dione |

| 1-(10-Octylsulfanyldecyl)piperidine-2,6-dione |

| 4-ethyl-4-methyl-2,6-piperidinedione |

| 3-Aminopiperidine-2,6-dione |

| Pyrrolidine-2,5-dione |

| S-[(2-hydroxyamino)-2-oxoethyl 1]-O-octyl-dithiocarbonate |

| (E)-4-((4-(dimethylamino)benzylidene)amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide |

| 5,7-bis(1,3-diazido-2-(azidomethyl)propan-2-ylamino)-4,6-dinitrobenzofuroxan |

| 5,7-diamino-4,6-dinitrobenzofuroxan |

| 2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenyl acetate (B1210297) |

| Temozolomide |

| 2-methyl-2-pentenal |

| 1,3,5-trimethylbenzene |

| 2,4,6-triethyl-1,3,5-trioxane |

| (Z,Z,Z)-9,12,15-octadecatrienoic acid |

| (Z,Z)-9,12-octadecadienoic acid |

| 1-octadecene |

| 6,10,14-trimethyl-2-pentadecanone |

| octadecanoic acid-tetrahydrofuran-3,4-diyl ester |

| tetradecanoic acid |

| pentadecanoic acid |

| tridecanoic acid |

| hexadecanoic acid |

| heptadecanoic acid |

| octadecanoic acid |

| 12-methyl tetradecanoic acid |

| 5,9,13-trimethyl tetradecanoic acid |

| 2-methyl octadecanoic acid |

| 1,2-epoxyoctane |

| N-(1H-benzo[d] imidazol-2-yl) methyl)- 1,2,4-triazin-3-amine |

| 6,6-dimethyl-1-[3-(2-chloro-4,5-dibromophenoxy)propoxy]-1,6-dihydro-1,3,5-triazine-2,4-diamine |

Mechanistic Research and Biological Target Identification for 2,6 Piperidinedione Derivatives

Investigation of Molecular Targets and Pathways

The biological effects of 2,6-piperidinedione derivatives are mediated through their interactions with various molecular targets and cellular pathways.

Enzyme Inhibition Studies

Enzyme inhibition is a primary mechanism through which many therapeutic agents exert their effects. wikipedia.org Research has focused on the potential of 2,6-piperidinedione derivatives to inhibit specific enzymes involved in disease processes.

One area of investigation is the inhibition of lactate (B86563) dehydrogenase A (LDHA). google.com LDHA is a key enzyme in anaerobic glycolysis, a metabolic pathway often upregulated in cancer cells to support their rapid proliferation, particularly in hypoxic environments. google.com Inhibition of LDHA is therefore considered a promising strategy for cancer therapy. google.com Studies have explored compounds containing the piperidine-2,6-dione moiety as potential LDHA inhibitors. google.com

Another significant area of research is the role of 2,6-piperidinedione derivatives as protein synthesis inhibitors. nih.gov The glutarimide (B196013) structure, which is the core of 2,6-piperidinedione, is found in compounds like cycloheximide, known to block translation elongation in eukaryotic cells. wikipedia.org This inhibition of protein synthesis is a mechanism underlying the antibiotic and potential anticancer activities of some derivatives. nih.govwikipedia.org The mechanism of action can involve interrupting peptide-chain elongation, blocking the A site of ribosomes, or misreading the genetic code. nih.gov

Table 1: Research on Enzyme Inhibition by 2,6-Piperidinedione Derivatives

| Enzyme Target | Therapeutic Area of Interest | Research Focus |

|---|---|---|

| Lactate Dehydrogenase A (LDHA) | Oncology | Development of anti-cancer agents for hypoxic and glycolytic tumors. google.com |

| Protein Synthesis Machinery | Infectious Diseases, Oncology | Investigation of antibiotic and antitumor activities through inhibition of protein biosynthesis. nih.govwikipedia.org |

Receptor Binding Assays

Receptor binding assays are essential for identifying and characterizing the interaction of compounds with specific receptors, providing insights into their pharmacological profiles.

The GABA(A) receptor, a major inhibitory neurotransmitter receptor in the central nervous system, has been a subject of interest. However, specific binding assay data for 1-octyl-2,6-piperidinedione with the GABA(A) receptor is not extensively detailed in the provided context. It is known that other piperidinedione derivatives have been investigated for their anxiolytic properties, which are often mediated through GABAergic pathways. google.com

Radioligand binding assays are a common method used to determine the affinity of a compound for a receptor. nih.gov These assays can utilize agonist or antagonist radioligands to probe different receptor conformations. nih.gov For instance, studies on sigma receptors have employed radioligand binding assays to determine the affinity and functional profile (agonist or antagonist) of various piperidine-based compounds. nih.gov

Modulation of Cellular Pathways

The biological activity of 2,6-piperidinedione derivatives often stems from their ability to modulate complex cellular pathways.

One significant pathway involves the ubiquitin-proteasome system. google.com Certain glutarimide-containing compounds, which share the 2,6-piperidinedione core, can bind to E3 ubiquitin ligases like Cereblon. google.comsigmaaldrich.com This binding can lead to the targeted degradation of specific proteins, a mechanism exploited in the development of proteolysis-targeting chimeras (PROTACs).

Research has also pointed to the modulation of metabolic pathways. googleapis.com By influencing the activity of key metabolic enzymes, these compounds can alter cellular metabolism to produce a therapeutic effect. google.com The ability to engineer metabolic flux is a key area of metabolic engineering. googleapis.com

In Vitro Biological Activity Screening

In vitro screening is a fundamental step in drug discovery, allowing for the assessment of a compound's biological activity in a controlled laboratory setting.

Antimicrobial Activity Research

The search for new antimicrobial agents is a global health priority. Several studies have investigated the antimicrobial potential of 2,6-piperidinedione derivatives.

Research has shown that some piperidinedione derivatives exhibit both antibacterial and antifungal properties. researchgate.netnih.gov For example, certain synthesized piperidinedione compounds have been evaluated for their activity against various bacteria and fungi, with some showing moderate to potent effects. researchgate.netresearchgate.net The mechanism of action for some of these compounds is thought to be related to their α,β-unsaturated carbonyl structure, which can react with sulfhydryl groups in microbial enzymes. researchgate.net

Table 2: Antimicrobial Activity Research on Piperidinedione Derivatives

| Type of Activity | Research Findings | Potential Mechanism |

|---|---|---|

| Antibacterial | Some derivatives show moderate activity against selected Gram-positive and Gram-negative bacteria. nih.govresearchgate.net | Inhibition of essential bacterial enzymes. researchgate.net |

| Antifungal | Moderate growth inhibition against fungi like Candida albicans has been observed. researchgate.net | Binding to sulfhydryl groups in fungal enzymes. researchgate.net |

Anti-inflammatory Property Research

Chronic inflammation is implicated in a wide range of diseases, making the development of novel anti-inflammatory agents a significant area of research.

Derivatives of 2,6-piperidinedione have been investigated for their anti-inflammatory properties. nih.gov For instance, some phthalimide (B116566) derivatives, which are structurally related to piperidinediones, have been designed as analogues of thalidomide (B1683933) and tested for their anti-inflammatory activity. google.com Research on piperine, a compound containing a piperidine (B6355638) moiety, has demonstrated anti-inflammatory effects by reducing the levels of pro-inflammatory markers like TNF-α and IL-1β. nih.gov This suggests that compounds with a piperidine or piperidinedione structure may modulate inflammatory pathways. nih.gov

Antioxidant Activity Research

Research into the antioxidant properties of compounds containing the piperidine ring has shown that this structural motif can contribute to scavenging reactive oxygen species (ROS). nih.govresearchgate.net Studies on various piperidine derivatives have highlighted their potential to mitigate oxidative stress, a key factor in numerous pathological conditions.

A study investigating the structure-activity relationship of piperidine nitroxides demonstrated that various substitutions at the 4-position of the piperidine ring influence their antioxidative activity. nih.gov These compounds were effective in inhibiting lipid peroxidation in rat tissue homogenates and protecting erythrocytes from hemolysis induced by hydrogen peroxide. nih.gov The nitroxide moiety was identified as crucial for the ROS scavenging activity, with the nature of the substituent at the 4-position modulating the potency. nih.gov

Furthermore, a review of piperidine-containing compounds has underscored their antioxidant potential. researchgate.net This review covers a range of derivatives, including piperidine nitroxides, substituted piperidines, and piperidinone oximes, many of which exhibit significant free radical scavenging capabilities. researchgate.net For instance, certain piperidinone oxime esters have shown enhanced antioxidant activity, particularly those with a hydroxy group on an associated phenyl ring. researchgate.net

A study on newly synthesized ethyl N-aryl-2,6-dioxo-piperid-3-ene-4-carboxylates, which contain the piperidinedione ring, evaluated their in vitro antioxidant and reducing abilities. researchgate.net The findings suggested that these compounds could serve as reference standards for antioxidant activities, indicating the potential of the piperidinedione scaffold in this regard. researchgate.net

Table 1: Antioxidant Activity of 2,6-Piperidinedione Derivatives and Related Compounds

| Compound/Derivative Class | Assay/Model | Key Findings | Reference(s) |

| Piperidine Nitroxides | Inhibition of malondialdehyde (MDA) generation in rat tissue homogenates | All tested piperidine nitroxides showed inhibitory activity. | nih.gov |

| Piperidine Nitroxides | H2O2-induced hemolysis of rat erythrocytes | All tested piperidine nitroxides antagonized hemolysis in a concentration-dependent manner. | nih.gov |

| Piperidine Nitroxides | Superoxide anion (O2•−) release from neutrophils | Most tested piperidine nitroxides inhibited O2•− release, though at higher concentrations than required for MDA inhibition. | nih.gov |

| Piperidinone Oxime Esters | In vitro antioxidant assays (DPPH, ABTS, FRAP) | Enhanced antioxidant activity was observed with the introduction of a hydroxy group on the phenyl ring. | researchgate.net |

| Ethyl N-aryl-2,6-dioxo-piperid-3-ene-4-carboxylates | In vitro antioxidant and reducing ability tests | Compounds demonstrated potential as reference standards for antioxidant activities. | researchgate.net |

Research into Potential for Neurological Effects

For example, glutethimide, a sedative-hypnotic that was previously used for insomnia, features a 3-ethyl-3-phenyl-2,6-piperidinedione structure. wikipedia.org Its mechanism of action involves modulation of the central nervous system, highlighting that the piperidinedione ring can be a component of neuroactive compounds.

Furthermore, research into derivatives of 2,6-dioxopiperidine has been conducted to identify compounds with potential anxiolytic properties. google.com Screening tests, such as the conditioned avoidance response in rats, have been utilized to determine the anxiolytic profile of these compounds. google.com This line of research suggests that modifications to the piperidinedione structure can lead to compounds with specific effects on the nervous system. google.com

Some research has also pointed to the neuroprotective potential of compounds derived from Piper species, which, while not directly piperidinedione derivatives, are part of the broader chemical space from which such compounds can be inspired. semanticscholar.org For instance, Piper betle leaves have been investigated for their neuroprotective activities in vitro. semanticscholar.org

Research on Potential Therapeutic Effects in Disease Models (Pre-clinical, conceptual, non-human)

The 2,6-piperidinedione moiety is a cornerstone of several therapeutic agents, particularly in the realm of oncology and immunology. wikipedia.org Research on derivatives has demonstrated significant potential in various pre-clinical and conceptual disease models.

A notable class of 2,6-piperidinedione derivatives with therapeutic applications are the immunomodulatory drugs (IMiDs), such as thalidomide and lenalidomide (B1683929). wikipedia.org These compounds are used in the treatment of multiple myeloma and other hematological malignancies. wikipedia.org Their mechanism of action involves binding to the cereblon (CRBN) E3 ubiquitin ligase complex, leading to the degradation of specific target proteins and subsequent immunomodulatory and anti-cancer effects.

Antineoplastons, which include derivatives of 2,6-piperidinedione, have also been investigated for their potential anti-cancer properties. researchgate.net For example, Antineoplaston A10 (3-phenylacetylamino-2,6-piperidinedione) and its analogs have been studied for their ability to inhibit cancer cell growth. researchgate.netresearchgate.net Research has shown that these compounds can inhibit estradiol-stimulated cell growth in human breast tumor cell lines. researchgate.net Furthermore, preliminary biological assessments have indicated that some of these derivatives can bind to DNA, with certain analogs showing a higher affinity than the parent compound. researchgate.net

Table 2: Pre-clinical Research on Therapeutic Effects of 2,6-Piperidinedione Derivatives

| Derivative | Disease Model/Target | Key Findings | Reference(s) |

| Lenalidomide | Multiple Myeloma, Myelodysplastic Syndromes | Acts as an immunomodulatory drug by mediating protein degradation through CRBN. | wikipedia.org |

| Thalidomide | Multiple Myeloma, Erythema Nodosum Leprosum | Exhibits immunomodulatory and anti-cancer effects. | wikipedia.org |

| Antineoplaston A10 (3-phenylacetylamino-2,6-piperidinedione) | MCF-7 Human Breast Tumor Cell Line | Inhibited estradiol-stimulated cell growth in vitro. | researchgate.net |

| 3-(p-nitrobenzoylamino)-2,6-piperidinedione (NPD) | DNA Binding | Showed a superior affinity for DNA compared to the prototype Antineoplaston A10. | researchgate.net |

Metabolic Pathway Research of Piperidinedione Derivatives

Understanding the metabolic fate of 2,6-piperidinedione derivatives is crucial for their development as therapeutic agents. Research on the metabolism of compounds containing this scaffold provides insights into their biotransformation and potential active metabolites.

A study on the metabolism of aminoglutethimide (B1683760) (3-(4-aminophenyl)-3-ethyl-2,6-piperidinedione) in humans identified hydroxylaminoglutethimide as a novel metabolite. nih.gov This metabolite was found to be unstable and its formation appeared to be induced by chronic administration of the drug. nih.gov The study suggested that the formation of hydroxylaminoglutethimide might be responsible for the decreased half-life of aminoglutethimide during long-term therapy and occurred at the expense of another major metabolite, N-acetylaminoglutethimide. nih.gov This indicates that the metabolic pathway can be complex and subject to change with prolonged exposure. nih.gov

Another example is Antineoplaston A10, which is hydrolyzed in pancreatic juice to phenylacetylglutamine (B1677654) and phenylacetylisoglutamine. researchgate.net These metabolites are then further broken down to phenylacetic acid. researchgate.net This highlights that the piperidinedione ring can be susceptible to hydrolysis as part of its metabolic pathway.

The Human Metabolome Database entry for 3-Phenylacetylamino-2,6-piperidinedione (B1222741) indicates that it belongs to the class of N-acyl-alpha amino acids and derivatives and has been detected in human blood, suggesting it is part of the human exposome for individuals exposed to it. hmdb.ca

Advanced Applications and Future Directions in 2,6 Piperidinedione, 1 Octyl Research

Role as Chemical Building Blocks for Complex Molecule Synthesis

The 2,6-piperidinedione scaffold is a versatile building block in organic synthesis, primarily due to its reactive sites and the ability to introduce functional groups at various positions. The N-substituted derivative, 2,6-piperidinedione, 1-octyl-, is no exception and can serve as a foundational structure for creating more complex molecules with potential applications in medicinal chemistry and beyond.

The synthesis of N-substituted piperidinediones can be achieved through several routes. For instance, N-alkylated 2,6-piperidinedione derivatives have been synthesized by the alkylation of parent piperidinedione compounds using various alkyl halides. researchgate.net This straightforward functionalization allows for the introduction of moieties like the octyl group, which can modulate the solubility and biological activity of the final product.

The piperidinedione ring itself can be constructed via methods such as the cyclization of glutamine derivatives or the Michael addition of compounds like ethyl cyanoacetate (B8463686) to α-cyanocinnamides. researchgate.net Once formed, the N-octyl piperidinedione can undergo further modifications. The methylene (B1212753) groups within the piperidine (B6355638) ring and the carbonyl groups are potential sites for chemical reactions, including oxidation, reduction, and substitution. Current time information in Bangalore, IN. For example, the core piperidine-2,6-dione structure is often synthesized through the cyclization of glutamic acid derivatives, highlighting its accessibility as a starting material. Current time information in Bangalore, IN.

The introduction of the octyl group can be particularly strategic. In medicinal chemistry, alkyl chains can enhance the lipophilicity of a compound, potentially improving its ability to cross cell membranes. This is a critical factor in drug design, where bioavailability is a key determinant of a drug's efficacy. Therefore, 2,6-piperidinedione, 1-octyl- can be envisioned as a precursor for novel therapeutic agents where the octyl group fine-tunes the pharmacokinetic profile.

Applications in Material Science and Polymer Chemistry Research

While direct applications of 2,6-piperidinedione, 1-octyl- in material science are not yet documented, the properties of related N-alkylated heterocyclic compounds, such as N-octyl-2-pyrrolidone (NOP), provide a strong indication of its potential in this area. NOP is utilized as a solvent for polymers and hydrophobic substances and as a wetting agent in various formulations. The structural similarity between NOP and 2,6-piperidinedione, 1-octyl- suggests that the latter could also exhibit useful solvent and surfactant properties.

The N-octyl group imparts a hydrophobic character to the molecule, which, combined with the polar piperidinedione ring, creates an amphiphilic structure. This could make it effective as a plasticizer, modifying the flexibility and durability of polymers. chemimpex.com In the realm of polymer chemistry, piperidine-based cations have been investigated for their role in creating anion exchange membranes (AEMs) with enhanced stability. rsc.org While these studies focus on quaternized piperidines, the underlying principle of incorporating the piperidine structure into a polymer backbone to achieve specific properties is relevant.

Furthermore, the piperidinedione ring can be a site for polymerization reactions. The N-Br bond in 1-bromopiperidine-2,6-dione, for example, can undergo cleavage to form nitrogen-centered radicals, which are instrumental in polymer chemistry. vulcanchem.com It is conceivable that the N-octyl derivative could be functionalized to participate in similar radical polymerizations or other polymerization techniques, leading to novel polymers with tailored properties.

The potential applications are summarized in the table below, drawing parallels from related compounds:

| Potential Application Area | Inferred Function of 2,6-Piperidinedione, 1-Octyl- | Analogous Compound |

| Polymer Synthesis | Monomer or functional additive | 1-Bromopiperidine-2,6-dione |

| Coatings and Inks | Solvent or dispersant | N-Octyl-2-pyrrolidone |

| Advanced Materials | Component of anion exchange membranes | Piperidine-based cations |

| Plastics | Plasticizer | N-Octyl-2-pyrrolidone |

Green Chemistry and Sustainable Synthesis Approaches for Piperidinediones

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce waste and energy consumption. For piperidinediones, several sustainable approaches can be envisioned. One-pot synthesis methods, which reduce the number of separate reaction and purification steps, are a key aspect of green chemistry. For instance, the synthesis of nitrogen-containing heterocycles can be achieved via microwave-irradiated cyclocondensation in an aqueous medium, which is a more environmentally benign solvent than many organic alternatives. organic-chemistry.org

Catalysis also plays a crucial role. The use of efficient and recyclable catalysts can significantly improve the sustainability of a synthesis. For example, a Cp*Ir complex has been used to catalyze the N-heterocyclization of primary amines with diols to produce cyclic amines in good yields. organic-chemistry.org Such catalytic systems could be adapted for the synthesis of the piperidinedione ring.

The synthesis of N-octyl-2-pyrrolidone, a related compound, has been achieved by reacting 2-pyrrolidone with n-octane chloride in the presence of tetrabutylammonium (B224687) bromide. chemicalbook.com Exploring solvent-free conditions or the use of greener solvents for the N-alkylation of 2,6-piperidinedione would be a valuable research direction.